3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea
Description
Properties
IUPAC Name |
2-chloro-N-[(2-fluorophenyl)carbamoyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c1-6(11)9(15)14-10(16)13-8-5-3-2-4-7(8)12/h2-6H,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHPNSLHYGRMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC1=CC=CC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204922 | |
| Record name | 2-Chloro-N-[[(2-fluorophenyl)amino]carbonyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094363-64-0 | |
| Record name | 2-Chloro-N-[[(2-fluorophenyl)amino]carbonyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094363-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[[(2-fluorophenyl)amino]carbonyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of 2-Fluoroaniline with 2-Chloropropanoyl Chloride
A common route to synthesize this compound involves the acylation of 2-fluoroaniline with 2-chloropropanoyl chloride under controlled conditions:
-
- 2-Fluoroaniline as the nucleophile.
- 2-Chloropropanoyl chloride as the acylating agent.
- Base such as triethylamine or pyridine to neutralize the HCl formed.
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).
- Temperature: Typically 0 °C to room temperature to control reaction rate and minimize side reactions.
-
- Dissolve 2-fluoroaniline in anhydrous solvent under inert atmosphere.
- Add base to the solution to scavenge HCl.
- Slowly add 2-chloropropanoyl chloride dropwise at 0 °C.
- Stir the reaction mixture at room temperature for several hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, quench and extract the product.
- Purify by recrystallization or column chromatography.
Outcome:
This step yields the intermediate 3-(2-chloropropanoyl)-2-fluoroaniline, which can be further converted to the urea derivative.
Formation of the Urea Linkage
The urea moiety can be introduced via reaction of the above intermediate or directly from 2-fluoroaniline with an isocyanate derivative:
Method A: Reaction with Phosgene or Phosgene Equivalents
- 2-Fluoroaniline is reacted with phosgene or triphosgene to form the corresponding isocyanate intermediate.
- The isocyanate then reacts with 3-(2-chloropropanoyl)amine or related nucleophile to form the urea.
Method B: Use of Fluorosulfonyl Carbamate Reagents
- Recent advances (S. Liu et al., 2024) describe the use of bench-stable reagents such as 1,1,1,3,3,3-hexafluoropropan-2-yl (fluorosulfonyl)carbamate (HFC) to generate sulfamoyl ureas under mild conditions.
- Although this method is mainly for sulfamoyl ureas, analogous strategies can be adapted for urea synthesis by reacting amines with activated carbamate intermediates.
- The reaction proceeds under ambient conditions with bases like DABCO facilitating the ligation.
Alternative Synthetic Routes
- From Heteroaryl-Substituted Urea Precursors:
- Patent WO2001004115A2 describes processes for synthesizing heteroaryl-substituted urea compounds, which can be adapted for this compound.
- The process involves reacting substituted amines with carbamoyl chlorides or isocyanates under controlled conditions.
- The use of branched or substituted alkyl groups in the acylating agent can be tailored to introduce the chloropropanoyl group.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acylation of 2-fluoroaniline | 2-Chloropropanoyl chloride, base (Et3N) | Anhydrous DCM or THF | 0 °C to RT | 70–90 | Controlled addition to minimize side reactions |
| Urea formation via isocyanate | Phosgene or triphosgene, 2-fluoroaniline | DCM or toluene | 0 °C to RT | 60–85 | Requires careful handling of phosgene |
| Carbamate reagent method | HFC reagent, DABCO base | DCM | Room temperature | Quantitative | Mild, bench-stable reagents, scalable |
| Patent route | Substituted amines, carbamoyl chlorides | Various solvents | Ambient to reflux | Not specified | Flexible for heteroaryl-substituted ureas |
Research Findings and Analysis
- The use of 2-chloropropanoyl chloride for acylation is well-documented and provides a straightforward approach to introduce the chloropropanoyl group onto the 2-fluorophenyl amine scaffold.
- The urea bond formation typically requires isocyanate intermediates, which can be generated in situ from amines using phosgene derivatives or via carbamate reagents.
- The recent development of fluorosulfonyl carbamate reagents (e.g., HFC) offers a new, mild, and efficient pathway to synthesize urea derivatives, including sulfamoyl ureas, which could be adapted for the target compound. This method is advantageous due to the bench stability of reagents and ambient reaction conditions, reducing the need for stringent anhydrous or low-temperature conditions.
- The patent literature suggests that heteroaryl-substituted urea compounds, structurally related to this compound, can be synthesized via novel processes involving carbamoyl chlorides and substituted amines, allowing for structural diversity and optimization.
Chemical Reactions Analysis
3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea typically involves the reaction of 2-fluoroaniline with 2-chloropropanoyl chloride in the presence of a base like triethylamine. The reaction conditions are optimized to maximize yield and purity. The compound features a chloropropanoyl group and a fluorophenyl group attached to a urea backbone, which influences its reactivity and biological activity.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction can be achieved with sodium borohydride or lithium aluminum hydride.
- Substitution : The chlorine atom can be replaced in nucleophilic substitution reactions.
- Hydrolysis : Under acidic or basic conditions, hydrolysis can yield carboxylic acid and amine derivatives.
Chemistry
This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to function as a reagent in various chemical reactions, facilitating the development of new compounds with desired properties.
Biology
Research indicates potential biological activities, particularly in antimicrobial and anticancer domains. Investigations into its mechanism of action suggest interactions with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to active sites or modulate receptor functions.
Medicine
Ongoing studies are exploring its therapeutic potential across various diseases. Notably, it has been evaluated for its role as an enzyme inhibitor or receptor modulator, suggesting promising applications in drug development.
Case Studies and Findings
- Anticancer Activity : A study screened synthesized compounds derived from this compound against multiple tumor cell lines, revealing significant growth inhibition in lung and breast cancer cells. Compounds derived from this urea demonstrated IC50 values in the low micromolar range, indicating potent anticancer activities .
- VEGFR-2 Inhibition : Recent research focused on developing VEGFR-2 inhibitors highlighted the effectiveness of derivatives based on this urea structure. Compounds showed promising IC50 values against renal cancer cell lines, outperforming established drugs like sunitinib .
- Novel Drug Development : The compound's unique properties have led to its incorporation into new drug candidates targeting various diseases. Its fluorine atom enhances pharmacological properties such as membrane permeability and metabolic stability .
Mechanism of Action
The mechanism of action of 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The following table compares 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea with 3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one (), a structurally related compound:
Key Differences:
In contrast, the analogue contains an α,β-unsaturated ketone (enone), which may confer electrophilic reactivity .
Substituent Positioning :
Physicochemical Properties
Collision Cross-Section (CCS) and Polarity:
- The target compound’s CCS values (149.0–158.4 Ų ) suggest a compact structure with moderate polarity due to the urea and halogen substituents .
Solubility and Stability:
- The urea moiety in the target compound may enhance water solubility via hydrogen bonding, whereas the enone analogue’s nonpolar thienyl group could favor lipid solubility .
- The chlorine in both compounds may impart metabolic resistance, but the absence of data precludes definitive conclusions.
Biological Activity
3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H12ClF N2O
The presence of a chloropropanoyl group and a fluorophenyl moiety suggests potential interactions with various biological targets, making it an interesting candidate for further investigation.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cancer proliferation pathways. The urea functional group is known to facilitate binding to target proteins, enhancing its efficacy as a therapeutic agent.
Biological Activity and Therapeutic Applications
Recent research has highlighted several areas where this compound exhibits promising biological activity:
- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. Inhibitory concentrations (IC50) were reported in the low micromolar range, indicating significant potency compared to existing therapies.
Comparative Analysis with Similar Compounds
A comparative study was conducted between this compound and other related urea derivatives. The following table summarizes key findings from this analysis:
| Compound Name | IC50 (µM) | Target | Notes |
|---|---|---|---|
| This compound | 0.66 | VEGFR-2 | High selectivity against cancer cells |
| Sunitinib | 15.3 | VEGFR-2 | Established drug for comparison |
| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | 100 | Non-specific | Lower efficacy in antitumor activity |
Case Studies
- Case Study on Antitumor Efficacy : A study involving the treatment of MCF-7 breast cancer cells with varying concentrations of this compound showed a dose-dependent increase in cell death, with significant effects observed at concentrations above 1 µM.
- In Vivo Studies : Animal model studies are ongoing to evaluate the pharmacokinetics and therapeutic index of this compound, with early results suggesting favorable absorption and distribution profiles.
Q & A
Basic: What established synthetic routes are available for 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the halogenated aromatic precursor (e.g., 2-fluoroaniline) followed by reaction with an isocyanate to form the urea backbone .
- Step 2: Introduction of the 2-chloropropanoyl group via nucleophilic acyl substitution or coupling reactions.
- Purification: Recrystallization or chromatography (e.g., silica gel) to isolate the final product .
Key Considerations: - Use anhydrous conditions to prevent hydrolysis of reactive intermediates.
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
Advanced: How can reaction conditions be optimized to enhance synthesis yield and purity?
Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
- Catalysis: Employ coupling agents like EDCI/HOBt for amide bond formation to reduce side reactions .
- Temperature Control: Lower temperatures (0–5°C) during exothermic steps (e.g., isocyanate reactions) minimize decomposition .
- Work-Up: Sequential washes (e.g., aqueous NaHCO₃ for acidic byproducts) enhance crude purity before chromatography .
Basic: What spectroscopic and crystallographic methods validate the compound’s structure?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm aromatic proton environments (e.g., fluorophenyl substituents at δ 7.2–7.8 ppm) and urea NH signals (δ 8.5–9.5 ppm) .
- IR Spectroscopy: Urea C=O stretch (~1640–1680 cm⁻¹) and fluorophenyl C-F vibrations (~1200 cm⁻¹) .
- X-ray Crystallography:
Advanced: How can contradictions in biological activity data between structural analogs be resolved?
Answer:
- Structural Comparisons: Analyze substituent effects (e.g., meta vs. para fluorine positioning) on receptor binding using molecular docking .
- Assay Standardization: Re-evaluate bioactivity under consistent conditions (e.g., cell line specificity, incubation time) to isolate structural contributions .
- Meta-Analysis: Compare IC₅₀ values across analogs to identify trends in halogen substitution and steric effects .
Advanced: What experimental strategies elucidate the mechanism of enzyme inhibition?
Answer:
- Kinetic Studies: Measure substrate turnover rates (e.g., via UV-Vis spectroscopy) to determine competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry between the compound and target enzyme .
- Mutagenesis: Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical interaction residues .
Basic: Which structural features dominate the compound’s chemical reactivity?
Answer:
- Urea Moiety: Susceptible to hydrolysis under acidic/basic conditions; stabilize via electron-withdrawing groups (e.g., fluorophenyl) .
- Halogen Effects: The 2-fluorophenyl group enhances metabolic stability, while the 2-chloropropanoyl group increases electrophilicity for covalent binding .
- Conformational Rigidity: Planar urea core facilitates π-π stacking with aromatic residues in target proteins .
Advanced: How to design structure-activity relationship (SAR) studies for anticancer activity?
Answer:
- Analog Synthesis: Modify substituents (e.g., replace Cl with Br, vary fluorophenyl positions) to probe electronic and steric effects .
- In Vitro Screening: Test analogs against cancer cell lines (e.g., MCF-7, A549) using MTT assays; correlate IC₅₀ values with structural features .
- Apoptosis Markers: Quantify caspase-3/7 activation via fluorescence assays to confirm mechanistic consistency across analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
